(-)-Prostaglandin E1
(-)-Prostaglandin E1
Alprostadil is the naturally occurring prostaglandin E1 (PGE1) which displays a variety of pharmacologic actions. Alprostadil is a potent vasodilator agent that increases peripheral blood flow, inhibits platelet aggregation, and induces bronchodilation. Used in the treatment of erectile dysfunction, this agent produces corporal smooth muscle relaxation by binding to PGE receptors, resulting in the activation of adenylate cyclase and the subsequent accumulation of 3'5'-cAMP.
Pge1, also known as caverject or alprostadil, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGE1 is considered to be an eicosanoid lipid molecule. Pge1 has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, PGE1 is primarily located in the cytoplasm. Pge1 is also a parent compound for other transformation products, including but not limited to, 15-dehydro-prostaglandin E1, 20-hydroxyprostaglandin E1, and 6-oxoprostaglandin E1.
Alprostadil is produced endogenously and causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This results in increased pulmonary or systemic blood flow in infants. In infants, it is used for palliative, not definitive, therapy to temporarily maintain the patency of the ductus arteriosus until corrective or palliative surgery can be performed in neonates who have congenital heart defects and who depend upon the patent ductus for survival. In adults, it is used for the treatment of erectile dysfunction due to neurogenic, vasculogenic, psychogenic, or mixed etiology.
Pge1, also known as caverject or alprostadil, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGE1 is considered to be an eicosanoid lipid molecule. Pge1 has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, PGE1 is primarily located in the cytoplasm. Pge1 is also a parent compound for other transformation products, including but not limited to, 15-dehydro-prostaglandin E1, 20-hydroxyprostaglandin E1, and 6-oxoprostaglandin E1.
Alprostadil is produced endogenously and causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This results in increased pulmonary or systemic blood flow in infants. In infants, it is used for palliative, not definitive, therapy to temporarily maintain the patency of the ductus arteriosus until corrective or palliative surgery can be performed in neonates who have congenital heart defects and who depend upon the patent ductus for survival. In adults, it is used for the treatment of erectile dysfunction due to neurogenic, vasculogenic, psychogenic, or mixed etiology.
Brand Name:
Vulcanchem
CAS No.:
745-65-3
VCID:
VC0518151
InChI:
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1
SMILES:
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Molecular Formula:
C20H34O5
Molecular Weight:
354.5 g/mol
(-)-Prostaglandin E1
CAS No.: 745-65-3
Inhibitors
VCID: VC0518151
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 745-65-3 |
---|---|
Product Name | (-)-Prostaglandin E1 |
Molecular Formula | C20H34O5 |
Molecular Weight | 354.5 g/mol |
IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1 |
Standard InChIKey | GMVPRGQOIOIIMI-DWKJAMRDSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
SMILES | CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Appearance | Solid powder |
Melting Point | 115-116 °C 115-116°C |
Physical Description | Solid |
Description | Alprostadil is the naturally occurring prostaglandin E1 (PGE1) which displays a variety of pharmacologic actions. Alprostadil is a potent vasodilator agent that increases peripheral blood flow, inhibits platelet aggregation, and induces bronchodilation. Used in the treatment of erectile dysfunction, this agent produces corporal smooth muscle relaxation by binding to PGE receptors, resulting in the activation of adenylate cyclase and the subsequent accumulation of 3'5'-cAMP. Pge1, also known as caverject or alprostadil, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGE1 is considered to be an eicosanoid lipid molecule. Pge1 has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, PGE1 is primarily located in the cytoplasm. Pge1 is also a parent compound for other transformation products, including but not limited to, 15-dehydro-prostaglandin E1, 20-hydroxyprostaglandin E1, and 6-oxoprostaglandin E1. Alprostadil is produced endogenously and causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This results in increased pulmonary or systemic blood flow in infants. In infants, it is used for palliative, not definitive, therapy to temporarily maintain the patency of the ductus arteriosus until corrective or palliative surgery can be performed in neonates who have congenital heart defects and who depend upon the patent ductus for survival. In adults, it is used for the treatment of erectile dysfunction due to neurogenic, vasculogenic, psychogenic, or mixed etiology. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Alprostadil Caverject Edex Lipo PGE1 Lipo-PGE1 Minprog Muse PGE1 PGE1alpha Prostaglandin E1 Prostaglandin E1alpha Prostavasin Prostin VR Prostine VR Sugiran Vasaprostan Viridal |
Reference | 1: Hanchanale V, Eardley I. Alprostadil for the treatment of impotence. Expert Opin Pharmacother. 2014 Feb;15(3):421-8. doi: 10.1517/14656566.2014.873789. Epub 2013 Dec 26. Review. PubMed PMID: 24369066. 2: Costa P, Potempa AJ. Intraurethral alprostadil for erectile dysfunction: a review of the literature. Drugs. 2012 Dec 3;72(17):2243-54. doi: 10.2165/11641380-000000000-00000. Review. PubMed PMID: 23170913. 3: Mofarrah R, Aberer W, Aberer E. Treatment of livedoid vasculopathy with alprostadil (PGE-1): case report and review of published literature. J Eur Acad Dermatol Venereol. 2013 Feb;27(2):e252-4. doi: 10.1111/j.1468-3083.2012.04480.x. Epub 2012 Feb 25. Review. PubMed PMID: 22364635. 4: Costabile RA, Mammen T, Hwang K. An overview and expert opinion on the use of alprostadil in the treatment of sexual dysfunction. Expert Opin Pharmacother. 2008 Jun;9(8):1421-9. doi: 10.1517/14656566.9.8.1421 . Review. PubMed PMID: 18473716. 5: Kielbasa LA, Daniel KL. Topical alprostadil treatment of female sexual arousal disorder. Ann Pharmacother. 2006 Jul-Aug;40(7-8):1369-76. Epub 2006 Jun 6. Review. PubMed PMID: 16757679. 6: Becher E. Topical alprostadil cream for the treatment of erectile dysfunction. Expert Opin Pharmacother. 2004 Mar;5(3):623-32. Review. PubMed PMID: 15013930. 7: Barthelmes L, Chezhian C, Aihaku EK. Deep venous thrombosis and venous thrombophlebitis associated with alprostadil treatment for erectile dysfunction. Int J Impot Res. 2002 Jun;14(3):199-200. Review. PubMed PMID: 12058249. 8: Karetova D, Bultas J, Vondracek V, Aschermann M. Alprostadil: modes of actions in peripheral arterial occlusive disease. Am J Ther. 1997 Nov-Dec;4(11-12):359-63. Review. PubMed PMID: 10423631. 9: Porst H. [Transurethral alprostadil administration with MUSE ("Medicated Urethral System for Erection"). Current overview and personal experiences]. Urologe A. 1998 Jul;37(4):410-6. Review. German. PubMed PMID: 9738294. 10: Lea AP, Bryson HM, Balfour JA. Intracavernous alprostadil. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in erectile dysfunction. Drugs Aging. 1996 Jan;8(1):56-74. Review. PubMed PMID: 8785470. 11: Alprostadil for erectile impotence. Drug Ther Bull. 1995 Aug;33(8):61-2. Review. PubMed PMID: 8529540. 12: Oberhuber G. [New, in Austria registered specialty drugs. Prostavasin (alprostadil)]. Wien Klin Wochenschr. 1992;104(5):137-41. Review. German. PubMed PMID: 1574906. 13: Artoux MJ, McQueen KD. Alprostadil in impotence. DICP. 1991 Apr;25(4):363-6. Review. PubMed PMID: 1926907. 14: Roehl SL, Townsend RJ. Alprostadil (Prostin VR Pediatric Sterile Solution, The Upjohn Company). Drug Intell Clin Pharm. 1982 Nov;16(11):823-32. Review. PubMed PMID: 6756848. 15: Heymann MA, Clyman RI. Evaluation of alprostadil (prostaglandin E1) in the management of congenital heart disease in infancy. Pharmacotherapy. 1982 May-Jun;2(3):148-55. Review. PubMed PMID: 6763200. |
PubChem Compound | 5280723 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume